molecular formula C14H11FN2O2 B1336037 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid

4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid

Cat. No.: B1336037
M. Wt: 258.25 g/mol
InChI Key: USDCYZORRMENHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H11FN2O2/c15-12-3-1-2-10(8-12)9-16-17-13-6-4-11(5-7-13)14(18)19/h1-9,17H,(H,18,19)

InChI Key

USDCYZORRMENHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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